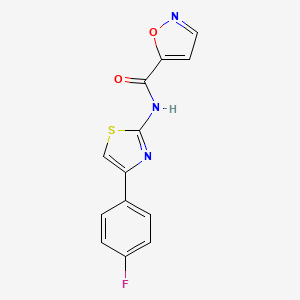
N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves the use of (4-(4-Fluorophenyl)thiazol-2-yl)methanol . The characteristic 1 H-NMR chemical shift values of the carboxamide/thiocarboxamide amido N-Hs and the protons at positions 2 and 6 on the piperidine ring are significantly affected by the carbonyl or thiocarbonyl group .Molecular Structure Analysis
The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been studied. For example, copper-catalyzed azide-alkyne cycloaddition is a common reaction used in the synthesis of isoxazole derivatives .Physical And Chemical Properties Analysis
The compound is solid in form . The octanol/water partition coefficients for these synthesized compounds are ranged from 4 to 5, higher than that of common herbicides .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been recognized for their potent antimicrobial properties. The presence of the thiazole ring in the compound’s structure contributes to its ability to inhibit the growth of various bacterial and fungal species. For instance, certain 2,4-disubstituted thiazole derivatives have shown significant inhibitory activity against microbes, comparable to standard drugs like vancomycin .
Anticancer Potential
The structural analogs of this compound have been explored for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7). Molecular docking studies suggest that these compounds can bind effectively to cancer-related receptors, indicating a potential for use as lead compounds in anticancer drug design .
Herbicidal Applications
The introduction of fluorine-containing phenyl groups into molecular structures, similar to those found in N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide, has been associated with moderate to good herbicidal activities. This suggests its potential use in agricultural chemistry for controlling unwanted plant growth .
Anti-inflammatory Properties
Compounds with a thiazole nucleus have been reported to exhibit anti-inflammatory activities. By altering the substituents on the thiazole ring, researchers can enhance the compound’s efficacy in reducing inflammation, which is beneficial for treating various inflammatory disorders .
Antitubercular Activity
Thiazole derivatives are also known for their antitubercular activity. The compound , due to its thiazole component, may be effective in combating Mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Antioxidant Effects
The thiazole ring’s ability to donate electrons and act as a free radical scavenger lends the compound antioxidant properties. This is crucial in preventing oxidative stress-related damage in biological systems .
Antiviral Capabilities
Research into thiazole derivatives has also touched upon their antiviral capabilities. The compound’s structural features may interfere with viral replication processes, offering a pathway for developing new antiviral drugs .
Enzyme Inhibition
The molecular structure of N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide allows it to interact with various enzymes, potentially inhibiting their activity. This enzyme inhibition is key in the treatment of diseases where overactive enzymes play a role .
作用機序
将来の方向性
Thiophene and its substituted derivatives, which include this compound, show interesting applications in the field of medicinal chemistry. They have been found in many important synthetic drug molecules and have a wide range of therapeutic properties . Therefore, it seems to be a requirement to collect recent information in order to understand the current status of the thiophene nucleus in medicinal chemistry research .
特性
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8FN3O2S/c14-9-3-1-8(2-4-9)10-7-20-13(16-10)17-12(18)11-5-6-15-19-11/h1-7H,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQGCLOHAXXUKAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=NO3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-fluorophenyl)thiazol-2-yl)isoxazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

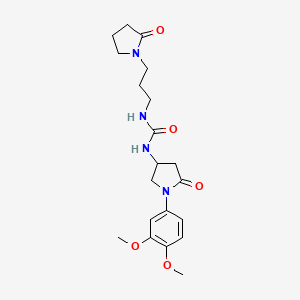
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)benzofuran-2-carboxamide](/img/structure/B2596712.png)
![N-(7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-3,3-diphenylpropanamide](/img/structure/B2596713.png)
![3-Methyl-2-[(3,5,7-trimethyladamantane-1-carbonyl)amino]butanoic acid](/img/structure/B2596715.png)
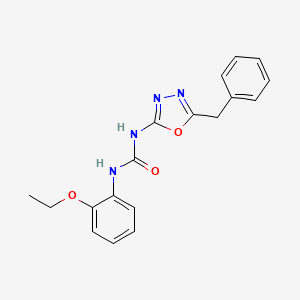

![(E)-8-(2-(4-cinnamylpiperazin-1-yl)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2596721.png)
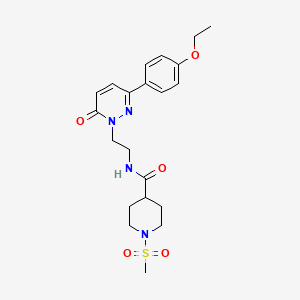
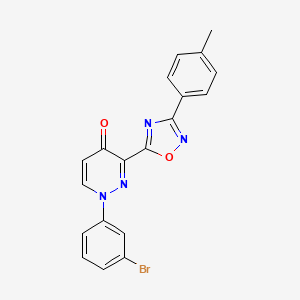
![6-[(1-Methylpiperidin-4-yl)methoxy]pyridine-3-carbonitrile](/img/structure/B2596727.png)
![Lithium 7-fluoro-1-(tetrahydro-2H-pyran-4-yl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2596728.png)

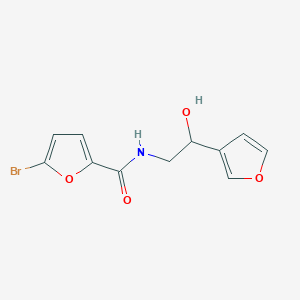
amino}acetamide](/img/structure/B2596733.png)